molecular formula C11H8ClF3O B1531830 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol CAS No. 2098010-81-0

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

Cat. No. B1531830
CAS RN: 2098010-81-0
M. Wt: 248.63 g/mol
InChI Key: UKOULPBZAJZFHQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol (CFT) is a compound of interest to scientists and researchers in a variety of fields due to its diverse range of applications. CFT is a synthetic compound that can be used for a variety of purposes, including as a starting material for synthesizing other compounds, as a catalyst in organic reactions, and as a reagent for the synthesis of organic compounds.

Scientific Research Applications

Molecular Design and Synthesis

  • Studies on thiourea derivatives, including compounds with chlorophenyl and trifluorophenyl groups, reveal their potential as antimicrobial agents, indicating the significance of such structures in developing novel treatments against biofilm-forming bacteria. The presence of fluorine atoms enhances the antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the role of fluorinated compounds in medical chemistry (Limban, Marutescu, & Chifiriuc, 2011).

Electronic and Optical Materials

  • Fluorinated phenyl groups, when incorporated into semiconductor materials, significantly influence their electronic and optical properties. Research on fluorinated oligothiophenes demonstrates their potential in organic electronics, showing improvements in charge transport characteristics and stability. These materials exhibit promise for applications in organic field-effect transistors and optoelectronic devices, where the precise tuning of molecular structure can enhance performance (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).

Corrosion Inhibition

  • Triazole derivatives, including those with substituted phenyl groups, have been studied for their corrosion inhibition properties. These compounds offer protection for metals in acidic environments, suggesting applications in industrial maintenance and preservation. The incorporation of fluorine atoms into these molecules could enhance their effectiveness and stability, making them valuable in materials science (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Drug Discovery and Pharmacology

  • Research into the synthesis and characterization of tetrazole derivatives, including those with chlorophenyl and fluorophenyl substituents, contributes to the discovery of new pharmacological agents. These compounds have shown promise in docking studies for their potential as COX-2 inhibitors, relevant in developing anti-inflammatory and anticancer drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Magnetic Properties and Radical Chemistry

  • The study of compounds with trifluoromethyl groups, such as 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, highlights the impact of fluorination on the stability and magnetic properties of radical species. These findings are crucial for designing stable radical materials for use in advanced electronic and spintronic devices (Constantinides, Koutentis, Krassos, Rawson, & Tasiopoulos, 2011).

properties

IUPAC Name

5-(2-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O/c12-9-6-2-1-4-8(9)5-3-7-10(16)11(13,14)15/h1-2,4,6,10,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOULPBZAJZFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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